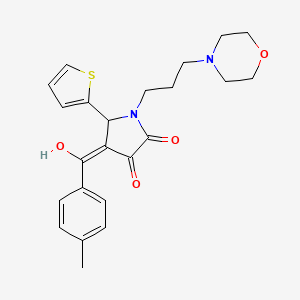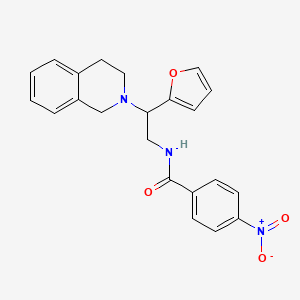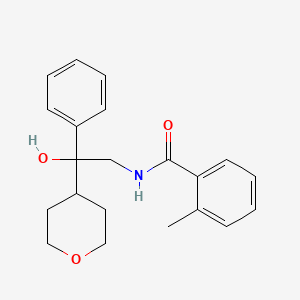![molecular formula C16H15ClF4N4O B2555964 2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034293-98-4](/img/structure/B2555964.png)
2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H15ClF4N4O and its molecular weight is 390.77. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Diagnostic Imaging
Compounds structurally related to "2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide" have been investigated for their potential in diagnostic imaging, particularly in positron emission tomography (PET). For example, [18F]DPA-714, a radioligand, has been developed for imaging the translocator protein (18 kDa), which is significant for neurological diagnostics. This type of research demonstrates the compound's utility in non-invasive imaging technologies to study disease states and monitor therapeutic interventions (Dollé et al., 2008).
Anticancer and Antiproliferative Activities
Modifications of structurally related molecules have shown significant anticancer effects, highlighting the potential of such compounds in drug discovery. For instance, alkylurea derivatives of certain acetamide compounds have demonstrated potent antiproliferative activities against various cancer cell lines. These studies underscore the importance of chemical modifications in enhancing the biological activity and reducing the toxicity of therapeutic candidates (Xiao-meng Wang et al., 2015).
Synthesis of Novel Derivatives for Biological Activity
Research also extends to the synthesis of new derivatives of similar compounds, aiming to explore their biological activities. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines introduces the potential for these molecules to serve as intermediates in developing drugs with various therapeutic applications. Such research efforts are crucial for identifying novel compounds with desired biological properties (I. Palamarchuk et al., 2019).
Drug Development for Mood Disorders
The development of P2X7 antagonists for the treatment of mood disorders represents another area of application. Through innovative synthetic methods, researchers have identified clinical candidate compounds with potential efficacy in phase I clinical trials. This highlights the compound's relevance in developing new therapeutic agents for neuropsychiatric conditions (C. Chrovian et al., 2018).
Molecular Probes for Biological Studies
Derivatives of the core structure have been used to create molecular probes targeting specific receptors, such as the A2A adenosine receptor. These probes are valuable tools for understanding receptor biology and for drug screening purposes, demonstrating the compound's utility in both basic research and pharmaceutical development (T. Kumar et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF4N4O/c17-11-2-1-3-12(18)10(11)6-15(26)22-7-14-24-23-13-5-4-9(8-25(13)14)16(19,20)21/h1-3,9H,4-8H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGDZFQBQCNCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)
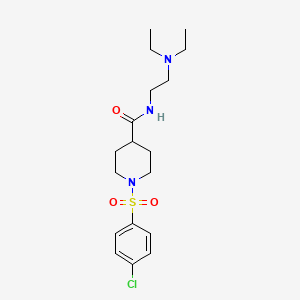
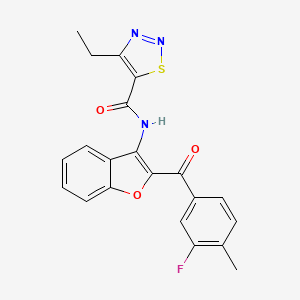
![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)
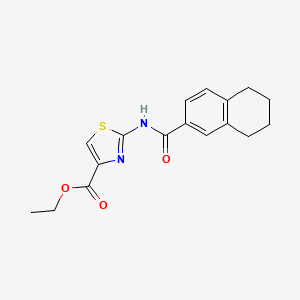

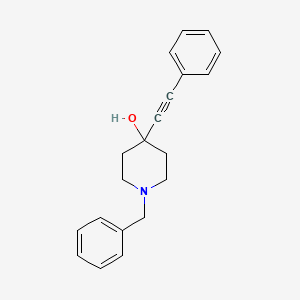
![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
